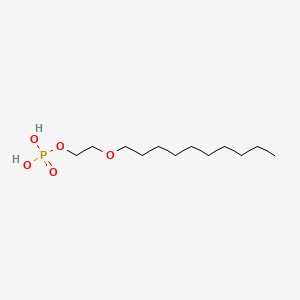![molecular formula C38H55O3P B14771755 ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its bulky tert-butyl groups and methoxy-substituted biphenyl structure, which contribute to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which involves the coupling of 3,6-dimethoxy-2-bromobenzene with 3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenylboronic acid using a palladium catalyst.
Phosphination: The resulting biphenyl compound is then subjected to phosphination using di-tert-butylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Cross-Coupling: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various ligands and metal complexes.
Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, tetrahydrofuran).
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes.
Cross-Coupling: Biaryl compounds, amines, ethers.
科学研究应用
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has numerous applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents through its involvement in complex organic synthesis.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
作用机制
The mechanism by which ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The bulky tert-butyl groups and methoxy substituents provide steric and electronic effects that enhance the stability and reactivity of the metal-ligand complex. This, in turn, facilitates various catalytic transformations, including cross-coupling reactions, by stabilizing the transition state and lowering the activation energy.
相似化合物的比较
Similar Compounds
BrettPhos: A similar dialkylbiaryl phosphine ligand with different substituents.
tBuXPhos: Another phosphine ligand with tert-butyl groups but different aryl substituents.
RuPhos: A phosphine ligand with ruthenium as the central metal.
Uniqueness
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific combination of bulky tert-butyl groups and methoxy-substituted biphenyl structure. This unique structure imparts distinct steric and electronic properties, making it highly effective in certain catalytic processes where other ligands may not perform as well.
属性
分子式 |
C38H55O3P |
|---|---|
分子量 |
590.8 g/mol |
IUPAC 名称 |
ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H55O3P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-16-18-27(39-13)19-17-26)35-30(40-14)20-21-31(41-15)36(35)42(37(7,8)9)38(10,11)12/h16-25H,1-15H3 |
InChI 键 |
VQQWNNINSRDRDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1C2=CC=C(C=C2)OC)C(C)C)C3=C(C=CC(=C3P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


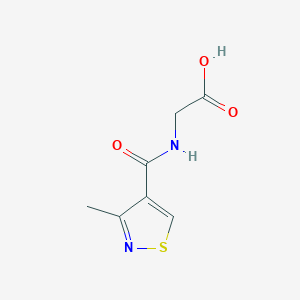
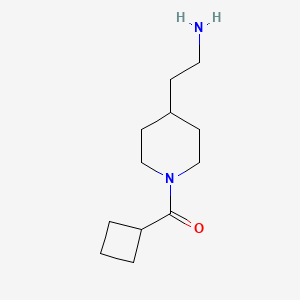
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
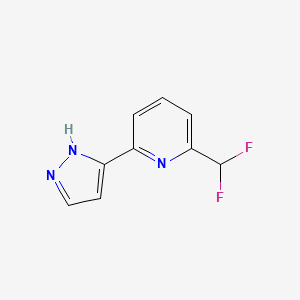
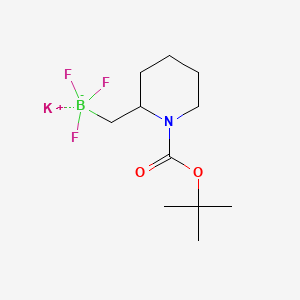
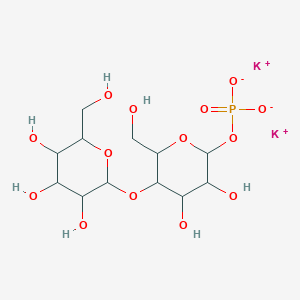
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
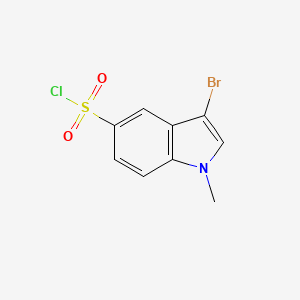
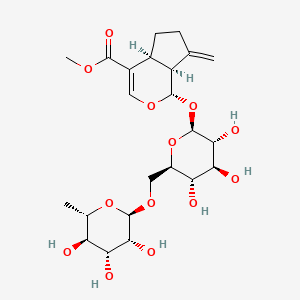
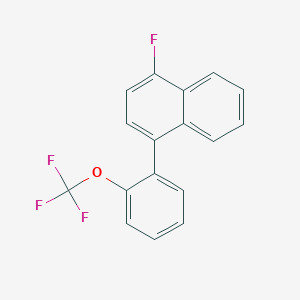
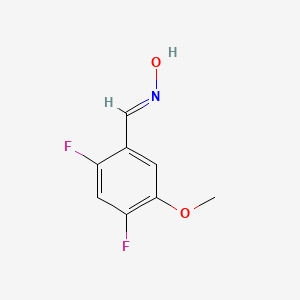
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
